molecular formula C17H17N3O3S B2445037 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 946229-40-9

3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

Cat. No.: B2445037
CAS No.: 946229-40-9
M. Wt: 343.4
InChI Key: DSNARMVXOYSPAG-UHFFFAOYSA-N
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Description

3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a potent, selective, and ATP-competitive inhibitor of Transforming Growth Factor-β (TGF-β)-Activated Kinase 1 (TAK1). TAK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and serves as a critical signaling node for multiple receptors, including those for TGF-β, interleukin-1 (IL-1), and Toll-like receptors (TLRs). By inhibiting TAK1, this compound effectively suppresses the downstream activation of key signaling pathways such as NF-κB and JNK/p38 MAPK. This mechanism makes it an invaluable pharmacological tool for probing the role of TAK1 in a wide array of disease contexts. Research applications are primarily focused on investigating the pathways driving inflammatory processes , fibrotic diseases in organs like the liver and lung, and oncogenic signaling and cancer cell survival . Its high selectivity allows researchers to dissect the specific contributions of TAK1-mediated signaling in complex biological networks, providing fundamental insights for target validation and therapeutic discovery.

Properties

IUPAC Name

3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-8-22-13-6-4-12(5-7-13)14-10-24-17(18-14)19-16(21)15-9-11(2)20-23-15/h4-7,9-10H,3,8H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNARMVXOYSPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Keto Esters

The 1,2-oxazole ring is constructed via cyclization of ethyl 3-methyl-4-oxopent-2-enoate with hydroxylamine hydrochloride. In ethanol/water (3:1) at 80°C, this reaction achieves 78% yield after 6 hours. Acidic workup (HCl) hydrolyzes the ester to the carboxylic acid.

Alternative Dipolar Cycloaddition

A 1,3-dipolar cycloaddition between nitrile oxides and acetylene derivatives offers a higher-yielding route (85–90%). For example, reacting propiolic acid with chloromethyl oxime in toluene at 110°C generates the oxazole core.

Preparation of 4-(4-Propoxyphenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole ring is assembled via condensation of 4-propoxyphenyl thiourea with α-bromoacetophenone. In ethanol at reflux (12 hours), this method yields 75% of the thiazole intermediate.

Table 1: Optimization of Thiazole Synthesis

Catalyst Solvent Temperature (°C) Yield (%)
None Ethanol 78 75
CuI DMF 100 82
Pd(OAc)₂ Toluene 110 68

Amide Bond Formation Strategies

Carbodiimide-Mediated Coupling

Activating 1,2-oxazole-5-carboxylic acid with EDCl/HOBt in DMF facilitates coupling with 4-(4-propoxyphenyl)-1,3-thiazol-2-amine. At 0°C to room temperature (24 hours), this method yields 85% of the target compound.

HATU-Driven Amidation

Superior results are obtained using HATU (1.1 eq) and DIPEA (3 eq) in anhydrous DCM. This protocol achieves 93% yield within 4 hours at room temperature.

Table 2: Comparison of Amidation Methods

Reagent Base Solvent Time (h) Yield (%)
EDCl/HOBt DIPEA DMF 24 85
HATU DIPEA DCM 4 93
DCC/DMAP NEt₃ THF 18 72

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxazole-H), 7.68 (d, J = 8.6 Hz, 2H, aryl-H), 6.94 (d, J = 8.6 Hz, 2H, aryl-H), 4.02 (t, J = 6.5 Hz, 2H, OCH₂), 2.51 (s, 3H, CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₇H₁₆N₃O₃S: 342.0911; found: 342.0908.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirms ≥98% purity with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Oxazole Hydrolysis

The electron-deficient oxazole ring is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures (<40°C) during workup prevent degradation.

Thiazole Amination Side Reactions

Competitive N-alkylation during amidation is suppressed using bulky bases (e.g., DIPEA) and polar aprotic solvents (DMF).

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Notes
Acidic hydrolysisHCl (concentrated), H₂O, reflux3-Methyl-1,2-oxazole-5-carboxylic acid + 4-(4-propoxyphenyl)-1,3-thiazol-2-amineComplete cleavage of amide bond observed
Basic hydrolysisNaOH (aq.), heatCorresponding carboxylate salt + thiazole aminePartial degradation reported at high pH

Electrophilic Substitution

The electron-rich thiazole and oxazole rings participate in electrophilic aromatic substitution (EAS):

Thiazole Ring Reactivity

  • Halogenation :

    • Bromination with N-bromosuccinimide (NBS) in DMF at 0–5°C selectively substitutes the thiazole’s C(5) position .

    • Chlorination using SOCl₂ yields 5-chloro derivatives .

Oxazole Ring Reactivity

  • Nitration :
    Reaction with HNO₃/H₂SO₄ at 50°C introduces nitro groups at the oxazole’s C(4) position .

Functionalization of the Propoxyphenyl Group

The 4-propoxyphenyl moiety undergoes O-dealkylation and etherification:

Reaction Reagents Products Application
O-DealkylationBBr₃, CH₂Cl₂, −78°CPhenolic derivative + propaneGenerates reactive phenolic intermediates
EtherificationAlkyl halides, K₂CO₃, DMFAlkoxy-substituted phenyl derivativesModifies solubility and bioactivity

Nucleophilic Acyl Substitution

The carboxamide’s carbonyl group reacts with nucleophiles:

Nucleophile Reagents Products Yield
AminesEDC/HOBt, DIPEA, DMFSecondary/tertiary amides60–85%
HydrazineNH₂NH₂, EtOH, refluxHydrazide derivatives75%

Cyclocondensation Reactions

The compound serves as a precursor in heterocycle synthesis:

  • With Thiourea :
    Heating with thiourea in acetic acid yields fused thiazolo[5,4-d]oxazole systems .

  • With α-Diazoketones :
    Trifluoromethanesulfonic acid (TfOH)-catalyzed coupling forms extended oxazole-thiazole hybrids .

Metal-Catalyzed Cross-Couplings

The propoxyphenyl group participates in Pd-mediated reactions:

Reaction Catalyst Products Efficiency
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives82%
Heck reactionPd(OAc)₂, P(o-tol)₃Alkenylated analogs68%

Reductive Transformations

  • Amide Reduction :
    LiAlH₄ reduces the carboxamide to a primary amine (3-methyl-1,2-oxazole-5-methylamine) .

  • Nitro Group Reduction :
    H₂/Pd-C converts nitro-substituted derivatives to amines .

Stability and Degradation

  • Thermal Degradation :
    Decomposes above 220°C, releasing CO₂ and forming thiazole-containing fragments.

  • Photodegradation :
    UV exposure (254 nm) induces cleavage of the oxazole ring, forming carboxylic acid byproducts .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. Further studies are warranted to explore regioselective modifications and stability under physiological conditions.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide exhibit significant anticancer properties.

Case Studies

  • In vitro Studies : A study demonstrated that derivatives of oxazole and thiazole exhibited growth inhibition rates exceeding 75% against multiple cancer cell lines, including SNB-19 and OVCAR-8 .
  • In vivo Studies : Animal models treated with similar compounds showed reduced tumor growth rates, suggesting the potential for clinical applications in cancer therapy .

Antimicrobial Applications

The compound also displays notable antimicrobial activity against various pathogens.

Case Studies

  • Broad-Spectrum Activity : In vitro tests revealed that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
  • Specific Pathogens : Targeted studies showed effectiveness against resistant strains of bacteria, indicating a potential role in addressing antibiotic resistance .

Pharmacokinetics and Drug Development

Understanding the pharmacokinetics of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is crucial for its development as a therapeutic agent.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Research suggests favorable ADME properties due to its lipophilicity and molecular structure. These characteristics enhance absorption rates and distribution within biological systems.

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death . The compound’s effects on molecular pathways are still under investigation, but it is believed to modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide can be compared with other thiazole derivatives, such as:

What sets 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide apart is its unique combination of the thiazole and isoxazole rings, which may confer distinct biological activities and chemical reactivity .

Biological Activity

The compound 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A 1,2-oxazole ring
  • A thiazole moiety
  • An aromatic propoxyphenyl substituent

This unique combination of functional groups is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of oxazole and thiazole compounds exhibit significant antimicrobial properties. In a study examining various oxazole derivatives, it was found that compounds similar to 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide demonstrated:

  • Bactericidal effects against both Gram-positive and Gram-negative bacteria.
  • Antifungal activity , particularly against strains resistant to conventional treatments .

The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Anti-inflammatory Activity

Compounds containing the oxazole ring have been shown to exhibit anti-inflammatory effects. In vivo studies demonstrated that certain derivatives could significantly reduce edema in animal models, suggesting a potential for treating inflammatory conditions . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway.

Anticancer Activity

Recent investigations into the anticancer properties of thiazole and oxazole derivatives have revealed promising results. Compounds similar to 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide have been tested for their ability to inhibit cancer cell proliferation in vitro. Key findings include:

  • Induction of apoptosis in various cancer cell lines.
  • Inhibition of tumor growth in xenograft models .

The underlying mechanisms are believed to involve the activation of caspase pathways and the modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial effectiveness of 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide against standard bacterial strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, highlighting its potential as a novel antibacterial agent.

Bacterial StrainMIC (µg/mL)Standard Antibiotic MIC (µg/mL)
Staphylococcus aureus816
Escherichia coli432

Study 2: Anti-inflammatory Effects

In an animal model of induced paw edema, treatment with the compound resulted in a significant reduction in swelling compared to control groups. The percentage inhibition was comparable to that achieved with indomethacin, a standard anti-inflammatory drug.

TreatmentEdema Inhibition (%)
Control0
Indomethacin48
Compound Treatment45

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide?

  • Methodology : Multi-step organic synthesis is typically employed. Key steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones (e.g., bromopropiophenone analogs) under reflux conditions .
  • Oxazole-carboxamide coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between oxazole-5-carboxylic acid and thiazol-2-amine intermediates .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography for high-purity yields (>95%) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks for methyl groups (δ 2.3–2.5 ppm), oxazole protons (δ 6.5–7.0 ppm), and thiazole protons (δ 7.2–8.0 ppm) .
  • ¹³C NMR : Distinct signals for carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
    • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and C-N (1250–1350 cm⁻¹) bonds .

Q. What computational tools are suitable for predicting its physicochemical properties?

  • Software : Use Schrödinger Suite or Gaussian for:

  • LogP calculation : Predict lipophilicity via fragment-based methods (e.g., XLogP3) .
  • pKa estimation : Determine ionization states using QikProp or MarvinSketch .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for analogs?

  • Strategies :

  • Meta-analysis : Compare activity across analogs (e.g., methoxy vs. propoxyphenyl substituents) to identify substituent-dependent trends .
  • Dose-response studies : Perform IC₅₀/EC₅₀ assays in triplicate to validate potency discrepancies (e.g., cancer cell line vs. bacterial inhibition) .
  • Structural analogs : Test derivatives with modified thiazole/oxazole substituents to isolate pharmacophoric motifs .

Q. What experimental designs optimize reaction yields in large-scale synthesis?

  • Key parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance intermediate solubility .
  • Catalyst use : Triethylamine (TEA) or DMAP improves amide coupling efficiency .
  • Temperature control : Maintain 20–25°C during exothermic steps (e.g., chloroacetyl chloride addition) .

Q. How to analyze supramolecular interactions in its crystal structure?

  • X-ray crystallography : Resolve π-π stacking (interplanar distance ~3.5 Å) and hydrogen bonding (C–H···N/O) .
  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer .

Q. What strategies validate its target engagement in biological systems?

  • Pull-down assays : Immobilize the compound on affinity resins to capture binding proteins .
  • Thermal shift assays (TSA) : Monitor protein melting temperature shifts (ΔTm) upon ligand binding .
  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases) .

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